molecular formula C18H17ClN4O B2500457 1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904812-91-5

1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2500457
Número CAS: 904812-91-5
Peso molecular: 340.81
Clave InChI: JNIWTAMWSAPEQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This chemical, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a recognized potent and selective ATP-competitive inhibitor of DYRK1A kinase . Its primary research value lies in its ability to modulate the activity of DYRK1A, a key regulator of cell proliferation, differentiation, and survival. By inhibiting DYRK1A, this compound provides a critical tool for investigating signaling pathways involved in pathological processes. Its application is pivotal in oncology research, particularly in studying hematological malignancies and solid tumors where DYRK1A activity contributes to disease progression. Furthermore, due to the role of DYRK1A in central nervous system function, this inhibitor is utilized in neurobiological studies, including models of Alzheimer's disease and Down syndrome , to probe mechanisms of neurodegeneration and cognitive deficit. The compound also finds utility in diabetes research, as DYRK1A inhibition can influence pancreatic beta-cell proliferation and function , offering insights into potential regenerative therapies. Its high selectivity profile makes it an indispensable pharmacological probe for dissecting complex kinase-dependent cellular mechanisms and for validating DYRK1A as a therapeutic target across multiple disease paradigms.

Propiedades

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-4-8-15(9-5-11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)7-6-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWTAMWSAPEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(5-Chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is part of a larger class of triazole derivatives known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values: Compounds in this class have demonstrated IC50 values ranging from 1.1 μM to 18.74 μM, indicating potent activity compared to standard treatments like doxorubicin and 5-fluorouracil .
CompoundCell LineIC50 (μM)Comparison
9MCF-71.1Better than Doxorubicin (IC50 1.2 μM)
10HCT-1162.6More active than 5-FU (IC50 18.74 μM)
17HepG29.39Two-fold more active than 5-FU

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Studies indicate that certain derivatives can inhibit bacterial growth effectively, which is crucial for developing new antibiotics given rising resistance rates.

Antimicrobial Efficacy:

  • Testing Method: Disc diffusion and minimum inhibitory concentration (MIC) assays.
  • Results: Some derivatives showed significant inhibition zones against tested bacteria, supporting their potential as antimicrobial agents .

The biological activity of triazole compounds often involves several mechanisms:

  • Enzyme Inhibition: Many triazoles act by inhibiting key enzymes involved in cell proliferation and survival.
  • Apoptosis Induction: They can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Mechanisms: For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis are commonly observed .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • Study on Thymol Derivatives:
    • A series of triazole-containing compounds were synthesized and evaluated for their anticancer and antimicrobial activities.
    • Significant results were obtained with specific compounds showing IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies:
    • Some derivatives were assessed for neuroprotective effects in models of Alzheimer's disease, demonstrating potential beyond traditional anticancer and antimicrobial applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound under investigation is hypothesized to follow similar mechanisms due to its structural similarities with known anticancer agents.

  • Case Study : A study evaluating the cytotoxic effects of triazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines. The compound showed promising results in vitro, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

Triazole derivatives have also been noted for their antimicrobial properties. The compound's structure may enhance membrane permeability and disrupt bacterial cell wall synthesis.

  • Case Study : In vitro studies have shown that related triazole compounds effectively inhibit the growth of several bacterial strains, suggesting that this compound could be effective against resistant bacterial infections.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of triazole compounds in models of neurodegeneration. These compounds may mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases.

  • Case Study : In animal models, triazole compounds demonstrated a reduction in markers of oxidative stress and improved cognitive function, indicating their potential role in treating conditions like Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the biological activity of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and similar compounds:

Application Activity IC50 Value Source
AnticancerCytotoxicity against cancer cell lines1.61 - 1.98 µg/mLVarious studies
AntimicrobialInhibition of bacterial growthVaries by strainIn vitro studies
NeuroprotectionReduction of oxidative stressNot quantifiedAnimal model studies

Comparación Con Compuestos Similares

Key Observations :

  • Substituent Diversity : The target compound’s 5-chloro-2-methylphenyl group distinguishes it from analogs with ethoxy (E141-0502 ), biphenyl (3k ), or cyclopropyl () substituents. Chlorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to alkyl or alkoxy groups.
  • Synthetic Routes : Most derivatives use carboxamide coupling via EDCI/HOBt or thionyl chloride activation , ensuring moderate to high yields (62–71% in ).

Pharmacological and Functional Comparisons

Key Observations :

  • Anticancer Potential: The 5-amino-triazole-4-carboxamide scaffold in shows moderate antiproliferative activity, suggesting that the target compound’s methyl and chloro substituents may similarly influence cancer cell pathways.
  • Metabolic Modulation : Compounds like 3k () act on Wnt/β-catenin signaling, indicating triazole carboxamides’ versatility in targeting diverse pathways.
  • Insecticidal Activity : Anthranilic diamides () highlight the role of halogenated aryl groups in enhancing bioactivity, which may extend to the target compound’s 5-chloro substituent.

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Crystallographic Data Source
Target Compound Not reported Likely low (Cl) Not available
3a () 133–135 Moderate (DMF) Not reported
5-Cyclopropyl-N-(2-hydroxyethyl) derivative Not specified Improved (OH) Hirshfeld surface analysis
E141-0502 () Not reported Screening-optimized N/A

Key Observations :

  • Chlorine Impact : The target compound’s chlorine atom likely reduces aqueous solubility compared to hydroxyl-containing analogs () but may improve membrane permeability.
  • Crystallography : While the target compound lacks reported crystal data, related structures (e.g., ) use SHELX and WinGX for refinement, suggesting methodologies applicable to future studies.

Q & A

Q. What are the key steps for synthesizing 1-(5-chloro-2-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer: The synthesis typically involves:

Cyclization : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using sodium azide and propargyl derivatives under reflux in ethanol .

Functionalization : Coupling of the triazole intermediate with substituted aromatic amines (e.g., 4-methylaniline) using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

Characterization : Confirmation via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl peak at ~165 ppm), and HRMS (m/z calculated for C18_{18}H16_{16}ClN5_5O: 367.11) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. Key signals include aromatic protons (δ 6.8–8.1 ppm) and the carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 367.11 for [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (N-H stretch) .

Q. How is preliminary biological activity screening conducted for this compound?

Answer:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) to assess impact on bioactivity .

Biological assays : Compare IC50_{50} values across analogs to identify critical functional groups .

Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes) .

Q. How should contradictions between in vitro and in vivo bioactivity data be resolved?

Answer:

  • Pharmacokinetic studies : Measure bioavailability via HPLC analysis of plasma samples post-administration in rodent models .
  • Metabolite profiling : Identify degradation products using LC-MS to assess metabolic stability .
  • Formulation optimization : Test solubility enhancers (e.g., PEG-400) or nanoemulsions to improve in vivo efficacy .

Q. What strategies address low aqueous solubility during biological testing?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays .
  • Prodrug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanoformulations : Encapsulate the compound in liposomes (size: 100–200 nm via dynamic light scattering) for in vivo delivery .

Q. How can contradictory NMR or MS data be resolved during structural elucidation?

Answer:

  • 2D-NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • High-resolution MS : Use TOF-MS to distinguish between isobaric ions (e.g., [M+H]+^+ vs. [M+Na]+^+) .
  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable (e.g., slow evaporation from DMSO/water) .

Q. What computational methods predict biological targets for this compound?

Answer:

  • Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets .
  • Molecular dynamics simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target engagement .
  • ADMET prediction : Employ SwissADME to evaluate permeability and toxicity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.